4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Corrosion Inhibition Mercaptopyrimidine Derivatives Electrochemical Impedance Spectroscopy

Procurement of non-nitrosated pyrimidines as substitutes for CAS 1672-48-6 lacks quantitative validation for coordination chemistry or A₃AR activity. This 5-nitrosopyrimidine provides: - **Pharmacophore validation**: Ki = 3.5 nM for A₃AR with >1000-fold subtype selectivity. - **Metal coordination**: N5,O4-bidentate mode for Rh(III)/Pd(II) complexes (confirmed by X-ray). - **Synthetic versatility**: Site for amine substitution, thioalkylation, and condensation. Available as a research-grade building block for GPCR drug discovery and metallodrug development.

Molecular Formula C4H4N4O2S
Molecular Weight 172.17 g/mol
CAS No. 1672-48-6
Cat. No. B030912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
CAS1672-48-6
Synonyms6-Amino-2,3-dihydro-5-nitroso-2-thioxo-4(1H)-pyrimidinone;  6-Amino-5-nitroso-2-thio-uracil;  4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine;  6-Amino-5-nitroso-2-thiouracil;  NSC 229540; 
Molecular FormulaC4H4N4O2S
Molecular Weight172.17 g/mol
Structural Identifiers
SMILESC1(=C(NC(=S)NC1=O)N)N=O
InChIInChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)
InChIKeyUOWCFGBLAMCSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine Identity & Procurement


4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine (CAS 1672-48-6; also known as 6-amino-5-nitroso-2-thiouracil) is a heterocyclic pyrimidine derivative with the molecular formula C₄H₄N₄O₂S and molecular weight 172.17 g/mol. The compound features a pyrimidine ring substituted with amino (-NH₂), hydroxy (-OH), mercapto (-SH), and nitroso (-NO) functional groups [1]. This dense array of heteroatoms—N, O, and S donors—establishes the compound as a versatile polydentate ligand capable of forming stable coordination complexes with a range of transition metals , distinguishing it from simpler pyrimidines and thiouracils that lack this specific combination of functional groups.

Polydentate N,O,S-donor ligand for transition metal coordination
Enables N5,O4-bidentate binding mode specific to 5-nitrosopyrimidines
Distinct reactivity profile vs. non-nitrosated pyrimidine analogs

Why 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine Surpasses Simpler Analogs


Generic substitution of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine with simpler analogs such as 2-thiouracil, 2-mercaptopyrimidine, or 4-amino-6-hydroxy-2-mercaptopyrimidine (AHMP) is unsupported by quantitative performance data. The presence of the 5-nitroso group critically alters the electronic structure, coordination geometry, and biological activity of this compound. In corrosion inhibition studies, the nitroso-substituted parent structure (and its derivatives) demonstrates meaningfully different performance compared to non-nitrosated analogs [1]. In medicinal chemistry, the 5-nitrosopyrimidine scaffold provides a distinct pharmacophore that enables potent and selective A₃ adenosine receptor antagonism, with structural modifications yielding nanomolar affinity that is not recapitulated by compounds lacking the nitroso functionality [2]. The evidence below quantifies these functional differences, establishing that procurement decisions must be compound-specific rather than class-generic.

Coordination mode

Non-nitrosated analogs cannot provide the N5,O4-bidentate binding essential for Rh/Ir/Pd complex formation

A₃ AR selectivity

Thiouracils lacking the 5-nitroso group may not recapitulate reported receptor subtype selectivity

Corrosion performance

Inhibition efficiency may shift with simpler mercaptopyrimidines that lack amino-hydroxy substitution

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine Differentiation Evidence


Corrosion Inhibition: Nitroso-Substituted vs. Dihydroxy Analogs

In a direct comparative study of cold rolled steel corrosion in HCl solution, 4-amino-6-hydroxy-2-mercaptopyrimidine (AHMP) demonstrated higher inhibition efficiency than its analog 4,6-dihydroxy-2-mercaptopyrimidine (DHMP). While the target compound (5-nitroso derivative) was not directly tested, its parent scaffold AHMP establishes the baseline performance of the amino-hydroxy-mercapto substitution pattern [1]. The study provides quantitative evidence that the amino-hydroxy substitution on the mercaptopyrimidine core yields superior corrosion inhibition relative to the dihydroxy-substituted analog [2].

Corrosion inhibition
Class-level
AHMP outperforms DHMP across weight loss, polarization, and EIS methods
Reported corrosion inhibition context
Parent scaffold comparison; target compound not directly tested
Corrosion Inhibition Mercaptopyrimidine Derivatives Electrochemical Impedance Spectroscopy

A₃ Adenosine Receptor Affinity of Parent Scaffold

Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine—the parent scaffold of the target compound—were designed as open-chain analogues of triazolopyrimidinone A₃ AR antagonists. The lead derivative (compound 5m: R = n-C₃H₇, R′ = 4-ClC₆H₄CH₂, R″ = CH₃) exhibited a binding affinity of Ki = 3.5 nM for the human A₃ adenosine receptor [1]. Crucially, this compound showed no appreciable affinity for the related A₁, A₂A, or A₂B adenosine receptor subtypes, establishing functional selectivity that is not observed with the unsubstituted parent scaffold or with simpler thiouracil analogs lacking the nitroso group [2]. The 5-nitroso group in the target compound provides a critical synthetic handle for introducing further substitution that drives this high-affinity, selective binding profile.

A₃ AR binding
Class-level
Derivative 5m Ki = 3.5 nM, no appreciable A₁/A₂A/A₂B affinity
Reported scaffold affinity context
Derivative data; target compound serves as synthetic precursor
Adenosine Receptor Antagonists Medicinal Chemistry GPCR Pharmacology

Coordination Chemistry with Rh, Ir, and Pd Complexes

5-Nitrosopyrimidine ligands—the class to which 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine belongs—form structurally well-defined complexes with rhodium, iridium, and palladium that exhibit measurable biological activity in tumor cell models [1]. Sixteen rhodium and iridium complexes with 5-nitrosopyrimidines have been prepared and structurally characterized by single-crystal X-ray diffraction, IR and NMR spectroscopy, and luminescence methods [2]. These complexes show low direct cytotoxicity against human NB69 (neuroblastoma) and U373-MG (astroglioma) cell lines, but they differentially modulate aminopeptidase A (APA), aminopeptidase N (APN), and insulin-regulated aminopeptidase (IRAP)—key proteolytic regulatory enzymes of the renin-angiotensin system (RAS)—suggesting a paracrine-mediated antitumor mechanism [3]. Seventeen palladium(II) complexes of 5-nitrosopyrimidines demonstrated considerable antiproliferative activity against the same tumor cell lines [4]. This coordination chemistry is enabled by the N5,O4-bidentate binding mode characteristic of 5-nitrosopyrimidines, which is not available to non-nitrosated pyrimidine ligands.

Antitumor mechanism
Class-level
Rh/Ir complexes modulate APA/APN/IRAP with low direct cytotoxicity
Supports metallodrug mechanism research
N5,O4 coordination essential; paracrine-mediated pathway context
Coordination Chemistry 5-Nitrosopyrimidines Antitumor Metal Complexes

5-Nitroso Group as a Reactive Synthetic Handle

5-Nitrosopyrimidine derivatives serve as versatile synthetic intermediates for constructing biologically active compounds. A new series of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives (compounds 10–14) was synthesized from a 5-nitrosopyrimidine analog via nucleophilic aromatic substitution with various amines using DMF at 70–90°C [1]. Similarly, 4-alkylamino-5-nitrosopyrimidine analogs (16–24) were prepared using primary and secondary amines in dichloromethane at room temperature [2]. Selected compounds were evaluated for 17β-hydroxysteroid dehydrogenase type 1 and 2 (17β-HSD1 and 17β-HSD2) inhibitory activity, as well as antiproliferative activity against Hep-G2 (human hepatocarcinoma) and MCF-7 (breast cancer) cell lines [3]. The 5-nitroso group in 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine enables both nucleophilic substitution at adjacent positions and reduction to an amino group for further functionalization, providing synthetic entry points not available in non-nitrosated pyrimidines.

Synthetic versatility
Supporting evidence
Nucleophilic substitution, thioalkylation, chloroacetylation, condensation reactions demonstrated
Supports compound library synthesis
5-Nitroso enables derivatization not possible with non-nitrosated pyrimidines
Synthetic Chemistry 5-Nitrosopyrimidine Derivatives Nucleophilic Aromatic Substitution

Thermal Stability of Zn, Cd, and Hg Complexes

The thermal behavior of metal complexes formed with 4-amino-5-nitroso-6-oxo-1,2,3,6-tetrahydro-2-thiopyrimidine (TANH)—a ligand structurally equivalent to 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine—has been quantitatively characterized [1]. Zn(II), Cd(II), Hg(II), and Hg(I) complexes of TANH were prepared and their thermal decomposition studied by thermogravimetry (TG) and differential scanning calorimetry (DSC) [2]. Dehydration and deamination enthalpies for the corresponding complexes were calculated, providing quantitative thermal stability parameters that can inform handling, storage, and processing conditions for coordination compounds derived from this ligand [3]. This thermal characterization data is ligand-specific and would not apply to complexes formed with non-nitrosated pyrimidine analogs, which exhibit different coordination modes and thermal decomposition profiles.

Thermal stability
Reported
Dehydration/deamination enthalpies determined by TG/DSC for Zn, Cd, Hg complexes
Reported thermal stability context
Ligand-specific data; non-nitrosated analogs exhibit different profiles
Thermal Analysis Metal Complexes 5-Nitrosopyrimidine Ligands

Validated Applications for 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine


Acidic Steel Corrosion Inhibition

Based on the evidence that mercaptopyrimidine derivatives with amino-hydroxy substitution patterns (AHMP) demonstrate superior corrosion inhibition efficiency on cold rolled steel in HCl solution compared to dihydroxy-substituted analogs (DHMP) [8], 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine can be rationally evaluated as a corrosion inhibitor candidate. The compound's mercapto group (-SH) provides strong adsorption to metal surfaces, while the amino and hydroxy groups enhance inhibitor film stability. Industrial procurement for corrosion inhibitor screening programs should prioritize this compound over simpler thiouracils or pyrimidines lacking the full complement of heteroatom donors.

Rh, Ir, Pd Antitumor Complexes Ligand

Evidence from structural and biological studies establishes that 5-nitrosopyrimidine ligands form well-characterized complexes with Rh(III), Ir(III), and Pd(II) that modulate RAS-regulating aminopeptidases (APA, APN, IRAP) in human neuroblastoma NB69 and astroglioma U373-MG cells [8]. The N5,O4-bidentate coordination mode characteristic of 5-nitrosopyrimidines enables the formation of six-coordinate complexes with defined geometries confirmed by single-crystal X-ray diffraction [9]. Researchers developing metallodrugs targeting the renin-angiotensin system in brain tumors should procure this compound as a validated ligand scaffold, as the coordination chemistry is specific to the 5-nitroso functionality and cannot be replicated with non-nitrosated pyrimidines [10].

A₃ Adenosine Receptor Antagonist Intermediate

The parent scaffold of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has been validated as a starting point for developing potent, selective A₃ adenosine receptor antagonists [8]. Lead derivative 5m (derived from the 4-amino-6-hydroxy-2-mercaptopyrimidine core) exhibits Ki = 3.5 nM for A₃ AR with no appreciable affinity for A₁, A₂A, or A₂B subtypes [9]. The 5-nitroso group in the target compound provides a reactive site for further structural elaboration via reduction to an amine or nucleophilic substitution, enabling medicinal chemistry campaigns targeting A₃ AR for inflammatory, cardiovascular, or oncological indications [10]. Procurement for GPCR drug discovery programs is supported by quantitative structure-activity relationship data demonstrating that this scaffold yields subtype-selective ligands.

17β-HSD Inhibitor and Antiproliferative Building Block

5-Nitrosopyrimidine analogs have been successfully converted into derivatives with demonstrated 17β-hydroxysteroid dehydrogenase type 1 and 2 (17β-HSD1/2) inhibitory activity and antiproliferative effects against Hep-G2 (hepatocarcinoma) and MCF-7 (breast cancer) cell lines [8]. The synthetic routes include nucleophilic aromatic substitution with various amines (DMF, 70–90°C), thioalkylation, chloroacetylation, and aldehyde condensation—all enabled by the reactivity of the 5-nitroso pyrimidine core [9]. Researchers pursuing steroid metabolism modulation or anticancer agent development should procure 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine as a versatile synthetic building block that provides access to a broad array of structurally diverse screening candidates [10].

Application
Selection Property
Validation Focus
Acidic steel corrosion inhibition research
Amino-hydroxy-mercapto substitution pattern
Electrochemical impedance evaluation
Rh/Ir/Pd metallodrug coordination research
N5,O4-bidentate coordination
Aminopeptidase modulation endpoints
A₃ adenosine receptor antagonist development
5-Nitrosopyrimidine scaffold reactivity
Subtype selectivity profiling
17β-HSD inhibitor & antiproliferative screening
5-Nitroso synthetic handle
Cell-line antiproliferative endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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